molecular formula C19H20F3N7O7S3 B8082011 EG00229

EG00229

Cat. No.: B8082011
M. Wt: 611.6 g/mol
InChI Key: ZYQBITUOSRZDTG-UHFFFAOYSA-N
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Description

The compound “EG00229” is a complex organic molecule that features a benzothiadiazole moiety, a thiophene ring, and a pentanoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “EG00229” typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.

    Attachment of the Sulfonyl Group: The benzothiadiazole is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often through the reaction of a dicarbonyl compound with elemental sulfur.

    Coupling of Benzothiadiazole and Thiophene: The benzothiadiazole sulfonyl chloride is then coupled with the thiophene ring under basic conditions.

    Introduction of the Carbonyl Group: The thiophene ring is then functionalized with a carbonyl group through a Friedel-Crafts acylation reaction.

    Formation of the Pentanoic Acid Derivative: The final step involves the coupling of the thiophene-carbonyl compound with a pentanoic acid derivative under peptide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the amino groups.

    Reduction: Reduction reactions can occur at the carbonyl and sulfonyl groups.

    Substitution: The benzothiadiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and benzothiadiazole rings.

    Reduction: Reduced forms of the carbonyl and sulfonyl groups.

    Substitution: Substituted derivatives of the benzothiadiazole and thiophene rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into organic semiconductors and conductive polymers.

Biology

    Biological Probes: The compound can be used as a fluorescent probe for imaging and sensing applications.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its complex structure.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways.

Industry

    Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Catalysis: It acts as a ligand, coordinating to metal centers and facilitating catalytic reactions.

    Fluorescent Probes: The benzothiadiazole moiety is responsible for fluorescence, which can be used for imaging.

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(aminomethylideneamino)pentanoic acid
  • **2-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)hexanoic acid

Uniqueness

    Structural Complexity: The presence of both benzothiadiazole and thiophene rings, along with the pentanoic acid derivative, makes this compound structurally unique.

    Functional Diversity: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

Properties

IUPAC Name

2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQBITUOSRZDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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